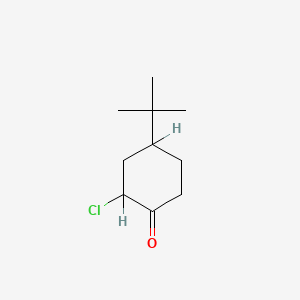

4-Tert-butyl-2-chlorocyclohexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

36041-76-6 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

4-tert-butyl-2-chlorocyclohexan-1-one |

InChI |

InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3 |

InChI Key |

FJAHXLMRHNSHHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)Cl |

Origin of Product |

United States |

Structural Significance in Substituted Cyclohexanone Chemistry

The utility of 4-tert-butyl-2-chlorocyclohexan-1-one as a model system stems directly from its unique structural characteristics, which simplify complex conformational analyses. The cyclohexane (B81311) ring is not planar but exists predominantly in a puckered "chair" conformation to minimize bond strain. In a substituted cyclohexane, these chair conformations can interconvert rapidly in a process known as ring flipping. youtube.com

However, the presence of a large substituent dramatically influences this equilibrium. The tert-butyl group is exceptionally bulky, and when attached to a cyclohexane ring, it creates significant steric strain (known as 1,3-diaxial strain) if forced into an axial position. openochem.org Consequently, the tert-butyl group overwhelmingly favors the equatorial position, effectively "locking" the ring into a single, stable chair conformation. wpmucdn.com This conformational rigidity is paramount, as it provides a stable scaffold upon which the effects of other substituents can be studied without the complication of a fluctuating ring system.

With the ring conformation fixed, the chlorine atom at the adjacent alpha-carbon (C-2) can exist in one of two distinct orientations: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). This leads to two diastereomers: cis-4-tert-butyl-2-chlorocyclohexan-1-one and trans-4-tert-butyl-2-chlorocyclohexan-1-one. The locked ring allows researchers to isolate and study these isomers and precisely determine the influence of the chlorine's orientation on the molecule's properties and reactivity. This has been instrumental in understanding the "alpha-halo ketone effect," where the axial isomer of a 2-halocyclohexanone is often found to be more stable than the equatorial isomer, a phenomenon attributed to stabilizing electronic interactions that can outweigh steric repulsion. youtube.com

Overview of Research Trajectories in Halogenated Cyclic Ketones

Direct Halogenation Strategies for Cyclohexanone (B45756) Scaffolds

Direct α-halogenation of ketones is a fundamental transformation in organic synthesis. The regioselectivity and stereoselectivity of this reaction are critical aspects, especially when dealing with unsymmetrical and stereochemically complex substrates like 4-tert-butylcyclohexanone (B146137).

Regioselective Chlorination Approaches

The regioselectivity of ketone halogenation is governed by whether the reaction proceeds under kinetic or thermodynamic control. rsc.org This is determined by the conditions used for enol or enolate formation.

Kinetic Control: Under kinetically controlled conditions (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), the proton is abstracted from the less substituted α-carbon, leading to the formation of the kinetic enolate. For 4-tert-butylcyclohexanone, this would be the C-6 position.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., using a weaker base or acidic conditions, which allow for equilibration), the more stable, more substituted enolate is formed. In the case of 4-tert-butylcyclohexanone, this would be the C-2 position.

Chlorination of 4-tert-butylcyclohexanone can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of conditions dictates the primary product. Acid-catalyzed chlorination, for example, proceeds via the thermodynamically favored enol, resulting in chlorination at the more substituted C-2 position. rsc.org

| Conditions | Intermediate | Major Product | Rationale |

|---|---|---|---|

| LDA, THF, -78°C then Cl₂ | Kinetic Enolate | 4-tert-butyl-6-chlorocyclohexan-1-one | Deprotonation at the less hindered α-carbon. |

| HCl (cat.), SO₂Cl₂, CCl₄ | Thermodynamic Enol | This compound | Formation of the more substituted, stable enol intermediate. |

Stereoselective Introduction of the Halogen Moiety

The stereochemical outcome of the α-chlorination of 4-tert-butylcyclohexanone is heavily influenced by its rigid conformation. The tert-butyl group's large size forces it into an equatorial position, minimizing steric strain and locking the cyclohexane (B81311) ring into a specific chair conformation. researchgate.net

When the enol or enolate of 4-tert-butylcyclohexanone is formed, the subsequent attack by an electrophilic chlorine source (like Cl₂) can occur from either the axial or equatorial face.

Axial Attack: This leads to the formation of an equatorially substituted chloroketone.

Equatorial Attack: This results in an axially substituted chloroketone.

Generally, for cyclohexanones, axial attack is favored to avoid steric interactions with the existing axial hydrogens, leading to the chlorine atom being introduced in the axial position. This results in the formation of cis-2-chloro-4-tert-butylcyclohexanone as the major product, where the chlorine atom is axial and the tert-butyl group is equatorial. The trans isomer, with an equatorial chlorine, is typically the minor product. The exact ratio can depend on the specific chlorinating agent and reaction conditions.

| Product Isomer | Chlorine Position | Tert-Butyl Position | Relative Stability | Expected Outcome |

|---|---|---|---|---|

| cis-4-tert-butyl-2-chlorocyclohexan-1-one | Axial | Equatorial | Thermodynamically favored product | Major Product |

| trans-4-tert-butyl-2-chlorocyclohexan-1-one | Equatorial | Equatorial | Kinetically favored product | Minor Product |

Functionalized Cyclohexanone Precursors in Multistep Synthesis

Multistep synthetic sequences utilizing functionalized precursors offer alternative and often more controlled routes to complex molecules like this compound.

Tandem Catalyzed Annulation Approaches for Cycloalkanones

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient strategy for the synthesis of complex cyclic systems. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. core.ac.ukchegg.com This core can then be further functionalized.

A plausible, though not directly reported for this specific target, tandem approach to a precursor of this compound could involve the reaction of a β-ketoacid with a sterically hindered enone in a copper(II)-catalyzed decarboxylative Michael reaction, followed by an in-situ aldolization. core.ac.uk This would generate a highly functionalized cyclohexenone, which could then undergo selective chlorination.

| Reactant 1 | Reactant 2 | Catalyst | Tandem Process | Product Type |

|---|---|---|---|---|

| β-ketoacid | α,β-unsaturated ketone | Cu(II) complex | Decarboxylative Michael/Aldol | Functionalized cyclohexenone |

| Aldehyde | α,β-unsaturated ketone | Organocatalyst | Michael/Aldol | Functionalized cyclohexanone |

Enzymatic Synthesis Routes for Functionalized Cyclohexanones

Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for the synthesis of chiral molecules. A chemoenzymatic approach to enantiomerically pure this compound can be envisioned.

This strategy would involve the chemical synthesis of racemic 2-chloro-4-tert-butylcyclohexanol. This racemic mixture could then be subjected to kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). researchgate.netnih.govnih.gov Lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (the unreacted alcohol). Subsequent oxidation of the separated enantiopure chloro-alcohol would yield the desired enantiomer of this compound.

| Substrate | Enzyme | Reaction Type | Products | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| rac-2-chloro-4-tert-butylcyclohexanol | Lipase (e.g., CAL-B) | Kinetic Resolution (Acylation) | (R)-alcohol and (S)-acetate (or vice versa) | Often >95% |

| rac-2-phenylcyclohexyl chloroacetate | Lipase PS-C "Amano" II | Hydrolysis | (+)-(1S,2R)-trans-2-phenylcyclohexanol | >99% |

Novel Synthetic Routes to Related α-Chloroketones

Beyond direct chlorination, several other methods have been developed for the synthesis of α-chloroketones that could be adapted for the preparation of this compound and its derivatives. One such method involves the reaction of silyl (B83357) enol ethers with a chlorine source. The silyl enol ether of 4-tert-butylcyclohexanone can be prepared with high regioselectivity and then reacted with a reagent like N-chlorosuccinimide to introduce the chlorine atom at the α-position. This method often provides cleaner reactions and higher yields compared to direct halogenation of the ketone.

Another approach is the use of organocatalysis for the enantioselective α-chlorination of ketones. Chiral amines can catalyze the reaction between a ketone and a chlorinating agent to produce an α-chloroketone with high enantiomeric excess. While this has been more extensively studied for other cyclic ketones, the principles could be applied to the 4-tert-butylcyclohexanone system to achieve an asymmetric synthesis of the target molecule. nih.gov

Stereochemical and Conformational Landscape of 4 Tert Butyl 2 Chlorocyclohexan 1 One

Influence of the Tert-butyl Group on Cyclohexane (B81311) Ring Conformation

The conformational preferences of the cyclohexane ring in 4-tert-butyl-2-chlorocyclohexan-1-one are overwhelmingly dominated by the steric demands of the tert-butyl group.

Chair Conformation Stability and Equatorial Preference

The cyclohexane ring adopts a chair conformation to minimize both angle strain and torsional strain. In a monosubstituted cyclohexane, the two chair conformations, interconverting via a "ring flip," are not energetically equivalent. libretexts.orgpressbooks.pub One conformer places the substituent in an axial position, pointing perpendicular to the ring's plane, while the other places it in an equatorial position, pointing towards the periphery. lumenlearning.comfiveable.me

Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org Consequently, the conformer with the substituent in the less sterically hindered equatorial position is generally more stable. fiveable.memasterorganicchemistry.com

The tert-butyl group is exceptionally bulky, leading to severe 1,3-diaxial interactions when it is in an axial position. This steric strain is so significant that the energy difference between the equatorial and axial conformations is substantial. This energy difference, known as the A-value, quantifies the preference of a substituent for the equatorial position. wikipedia.org The tert-butyl group has one of the largest A-values, effectively "locking" the cyclohexane ring into a single chair conformation where it occupies an equatorial position. masterorganicchemistry.comwpmucdn.com The equilibrium lies almost entirely on the side of the equatorial-substituted conformer. pressbooks.pub

| Substituent | A-Value (kcal/mol) |

|---|---|

| -Cl | 0.52 |

| -Br | 0.55 |

| -OH | 0.87 |

| -CH₃ | 1.74 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Data sourced from references wikipedia.orgmasterorganicchemistry.compharmacy180.com.

Stereoisomerism and Configurational Assignment at C-2 (Chloro Position)

With the ring conformation fixed by the C-4 tert-butyl group, the stereochemistry of the molecule is defined by the spatial arrangement of the chlorine atom at the C-2 position.

Axial vs. Equatorial Preference of the Halogen Substituent in 2-Halocyclohexanones

In simple substituted cyclohexanes, a halogen atom, like other substituents, generally prefers the equatorial position to avoid 1,3-diaxial interactions. pharmacy180.com However, in 2-halocyclohexanones, this preference is more complex due to the presence of the adjacent carbonyl group.

Research, including NMR and theoretical studies, has shown that for 2-chlorocyclohexanone (B41772), the conformer with the chlorine atom in the axial position can be surprisingly stable, and is often the preferred conformation in the vapor phase. researchgate.netacs.orgrsc.org This counterintuitive stability is attributed to a combination of electronic and steric factors:

Dipole-Dipole Interactions : An axial chlorine atom places the C-Cl dipole in a position that minimizes repulsion with the C=O dipole. In the equatorial conformation, the two dipoles are more closely aligned, leading to greater repulsion.

Steric Effects : In the equatorial position, the chlorine atom can experience eclipsing strain with the adjacent carbonyl oxygen. This is less of a factor in the axial position. nih.gov

Hyperconjugation : Stereoelectronic effects, such as hyperconjugation between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-Cl bond (n → σ*), may also play a role in stabilizing a particular conformation.

The preference can be solvent-dependent; in solution, the equatorial conformer of 2-chlorocyclohexanone often becomes more populated. researchgate.net However, in the conformationally locked system of this compound, the cis and trans isomers will force the chlorine into a fixed axial or equatorial position, respectively.

Diastereoselective Synthesis of this compound Stereoisomers

The synthesis of specific diastereomers of this compound requires a stereocontrolled approach. The starting material is typically 4-tert-butylcyclohexanone (B146137), which can be synthesized by methods such as the oxidation of 4-tert-butylcyclohexanol. quora.com

The α-chlorination of 4-tert-butylcyclohexanone can proceed through an enol or enolate intermediate. The stereochemical outcome of the reaction depends on the direction of attack of the electrophilic chlorine source (e.g., sulfuryl chloride, N-chlorosuccinimide) on the intermediate.

Kinetic Enolate Formation and Chlorination : Under kinetically controlled conditions, the less substituted α-carbon is typically deprotonated. In this symmetrical ketone, either C-2 or C-6 can be deprotonated. The subsequent chlorination can occur from either the axial or equatorial face. Axial attack leads to the equatorial chloro product (trans isomer), while equatorial attack yields the axial chloro product (cis isomer). The stereoselectivity is governed by the steric hindrance presented by the locked cyclohexane ring to the approaching electrophile.

Thermodynamic Control : Under thermodynamic conditions, the more stable product will be favored. The relative stability of the cis (axial chlorine) and trans (equatorial chlorine) isomers will determine the final product ratio.

Various synthetic protocols have been developed for derivatives of 4-tert-butylcyclohexanone, indicating that standard organic reactions can be applied to this system. researchgate.netnih.gov The reduction of the ketone, for instance, has been studied extensively, showing that different reagents can lead to high diastereoselectivity for either the cis or trans alcohol, highlighting the influence of steric approach control. chemeducator.orgodinity.com A similar principle of sterically controlled approach would apply to the electrophilic chlorination of the enolate.

Interplay of Substituent Effects on Ring Pucker and Energetics

The final geometry and energy of the this compound ring are a result of the combined effects of the ketone, the tert-butyl group, and the chloro substituent. The study of how substituents cause out-of-plane bending in cyclic molecules is known as the analysis of ring puckering. nih.govox.ac.uk

The presence of the sp²-hybridized carbonyl carbon at C-1 causes a slight flattening of the ring in that region compared to cyclohexane. The dominant tert-butyl group at C-4 ensures an equatorial position and anchors the chair conformation. This rigid framework then dictates the stereochemical environment at C-2.

In the trans isomer , the chlorine atom is in the equatorial position. This arrangement minimizes classic 1,3-diaxial steric strain. However, it introduces unfavorable dipole-dipole repulsion between the C=O and C-Cl bonds and potential torsional strain. researchgate.net

In the cis isomer , the chlorine atom is forced into the axial position. This introduces 1,3-diaxial interactions between the chlorine and the axial hydrogens at C-4 and C-6. However, as discussed, this axial orientation can be electronically stabilized by minimizing dipole repulsion. researchgate.netacs.org

Mechanistic Insights into the Reactivity and Chemical Transformations of 4 Tert Butyl 2 Chlorocyclohexan 1 One

Transformations at the Carbonyl Center

The electrophilic carbonyl carbon is a site for nucleophilic additions, including the addition of organometallic reagents and reducing agents.

The addition of nucleophiles (e.g., Grignard reagents, organolithiums) to the carbonyl group of 4-tert-butyl-2-chlorocyclohexan-1-one creates a new stereocenter. The stereochemical outcome is influenced by the existing stereocenter at the α-carbon. The Felkin-Anh model is widely used to predict the major diastereomer formed in such 1,2-asymmetric induction events.

According to the Felkin-Anh model , the incoming nucleophile approaches the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). The conformation of the ketone during the attack is arranged to minimize steric strain. The largest group on the adjacent α-carbon orients itself perpendicular to the plane of the carbonyl group. The nucleophile then preferentially attacks from the face opposite the largest group, along a trajectory that is staggered relative to the other two substituents (medium and small).

For α-haloketones, an important modification to the model is that the electronegative substituent (chlorine) is often treated as the "large" group due to electronic effects, specifically the stabilization of the transition state through overlap of the forming C-Nu bond with the low-lying antibonding orbital (σ*) of the C-Cl bond. researchgate.net Therefore, the nucleophile is predicted to add from the face opposite the chlorine atom. The fixed conformation of the ring due to the tert-butyl group will further constrain the possible transition states and enhance the diastereoselectivity of the addition.

The reduction of the carbonyl group in this compound yields the corresponding 4-tert-butyl-2-chlorocyclohexanol, which can exist as different diastereomers. The stereoselectivity of this reduction is highly dependent on the reducing agent and the steric environment of the ketone.

The reduction of the closely related 4-tert-butylcyclohexanone (B146137) has been studied extensively. Due to the locked conformation with an equatorial tert-butyl group, the two faces of the carbonyl are not equivalent.

Axial Attack: A nucleophilic hydride approaching from the axial face is sterically hindered by the axial hydrogens at the C-3 and C-5 positions. This pathway leads to an equatorial alcohol.

Equatorial Attack: A hydride approaching from the equatorial face is less hindered and leads to the formation of an axial alcohol.

The stereochemical outcome depends on the size of the hydride reagent.

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH(_4)) : These reagents can approach from the more sterically hindered axial direction to some extent, but equatorial attack is generally favored. This leads to a mixture of alcohols, with the axial alcohol (from equatorial attack) often being the major product.

Bulky Hydride Reagents (e.g., L-Selectride) : These large reagents are very sensitive to steric hindrance. They will almost exclusively attack from the less hindered equatorial face, leading to a high selectivity for the axial alcohol product.

Functionalization of the Cyclohexanone (B45756) Ring System

The presence of a bulky tert-butyl group on the cyclohexanone ring "locks" its conformation, providing a valuable model for stereochemical studies. The functionalization of the this compound ring system is dictated by the interplay of this conformational rigidity and the electronic effects of the carbonyl and chloro substituents. These features allow for selective transformations at various positions on the ring.

The direct functionalization of a C−H bond at the β-position of a cyclohexanone ring is a significant challenge in organic synthesis. This difficulty arises primarily from the lower acidity of β-hydrogens compared to the α-hydrogens, which are readily activated by the adjacent carbonyl group. Consequently, traditional enolate-based chemistry is not applicable for direct β-functionalization.

Research has increasingly focused on novel strategies to overcome this hurdle, primarily through transition-metal catalysis or biocatalysis. While direct β-C−H functionalization of this compound itself is not widely documented, general methodologies developed for substituted cyclohexanones provide insight into potential pathways. Modern approaches often involve an initial desaturation of the cyclohexanone to an α,β-unsaturated enone, followed by a conjugate addition, effectively achieving β-functionalization indirectly. More direct methods are emerging but remain less common.

Recent advancements have demonstrated that ene reductases (EREDs), often coupled with photocatalysis, can facilitate intramolecular β-C−H functionalization reactions. ddugu.ac.inwikipedia.org These chemoenzymatic methods can lead to the synthesis of complex bridged bicyclic nitrogen heterocycles from substituted cyclohexanone precursors. ddugu.ac.inwikipedia.org Mechanistic studies suggest that these enzymatic reactions may proceed through the selective dehydrogenation of the substituted cyclohexanone to form an α,β-unsaturated ketone intermediate, which then undergoes further reaction. wikipedia.orgnih.gov

| Challenge | Modern Approach | Example Mechanism |

| Low acidity of β-C−H bonds | Enzymatic Dehydrogenation | Ene reductases (EREDs) and oxygen can facilitate the formation of an α,β-unsaturated intermediate. wikipedia.orgnih.gov |

| Lack of inherent reactivity | Transition-Metal Catalysis | Palladium or rhodium catalysts can enable C-H activation, though often favoring other positions (e.g., α-arylation). |

| Competition from α-functionalization | Indirect Methods | Initial α,β-desaturation followed by conjugate addition of a nucleophile. |

As an α-haloketone, this compound possesses two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This arrangement makes the compound a versatile substrate for a variety of chemical transformations, primarily driven by reactions with nucleophiles and bases.

The reactivity is profoundly influenced by the stereochemistry of the molecule. The bulky tert-butyl group preferentially occupies an equatorial position, which in turn influences the orientation of the chlorine atom at the C-2 position. For many reactions, such as E2 eliminations, a specific (axial) orientation of the chlorine is required, which may necessitate the molecule adopting a less stable conformation. libretexts.org

Key derivatization strategies include elimination (dehydrohalogenation) and skeletal rearrangements.

Dehydrohalogenation: Treatment of this compound with a non-nucleophilic, sterically hindered base promotes an E2 elimination reaction. This reaction removes the hydrogen chloride (HCl) to form the corresponding α,β-unsaturated ketone, 4-tert-butylcyclohex-2-en-1-one. For this elimination to occur efficiently, the C-Cl bond and a β-hydrogen on the adjacent carbon must be in an anti-periplanar (diaxial) arrangement. libretexts.org

Favorskii Rearrangement: In the presence of a strong, nucleophilic base such as an alkoxide (e.g., sodium methoxide), this compound undergoes the Favorskii rearrangement. wikipedia.org This classic reaction of α-halo ketones results in a ring contraction. The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the chlorine atom, which then cyclizes to a strained cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by the alkoxide on the cyclopropanone carbonyl, followed by ring opening, yields a more stable carbanion that ultimately leads to the formation of a cyclopentanecarboxylic acid derivative (e.g., a methyl ester if methoxide (B1231860) is used). ddugu.ac.inwikipedia.org This reaction is a powerful tool for converting six-membered rings into functionalized five-membered rings.

| Reaction Type | Reagents | Product | Key Mechanistic Feature |

| Dehydrohalogenation (Elimination) | Sterically hindered base (e.g., pyridine, DBU) | 4-tert-butylcyclohex-2-en-1-one | E2 mechanism requiring anti-periplanar (diaxial) arrangement of H and Cl. libretexts.org |

| Favorskii Rearrangement | Nucleophilic base (e.g., NaOMe, NaOH) | 3-tert-butylcyclopentane-1-carboxylic acid derivative | Formation of a cyclopropanone intermediate followed by ring contraction. ddugu.ac.inwikipedia.org |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiolates) | 2-substituted-4-tert-butylcyclohexan-1-one | SN2 attack at the α-carbon, displacing the chloride. |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Tert Butyl 2 Chlorocyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of 4-tert-butyl-2-chlorocyclohexan-1-one. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies spectral interpretation, as the molecule does not undergo significant ring flipping. The primary distinction then arises from the relative orientation (cis/trans) of the chlorine atom at C-2 with respect to the tert-butyl group at C-4, which dictates whether the chlorine is in an axial or equatorial position.

The ¹H NMR spectrum provides critical information on the proton environment and, most importantly, the stereochemical arrangement through proton-proton coupling constants (J-values). The chemical shift of the proton at C-2 (H-2), directly attached to the carbon bearing the chlorine atom, is highly diagnostic. It is expected to appear as a doublet of doublets (dd) due to coupling with the two adjacent protons on C-3.

The key to conformational assignment lies in the magnitude of the coupling constants between H-2 and the C-3 protons (³JH2-H3ax and ³JH2-H3eq). researchgate.net Based on the Karplus relationship, the dihedral angle between coupled protons strongly influences the J-value.

Trans Isomer (axial Chlorine): In this conformation, H-2 is equatorial. It has a gauche relationship (approx. 60° dihedral angle) with both the axial and equatorial protons at C-3. This results in two small coupling constants (typically in the range of 2-5 Hz).

Cis Isomer (equatorial Chlorine): In this conformation, H-2 is axial. It has an anti-periplanar relationship (approx. 180° dihedral angle) with the axial proton at C-3, leading to a large diaxial coupling constant (³Jax-ax, typically 10-13 Hz). It also has a gauche relationship with the equatorial proton at C-3, resulting in a smaller coupling constant (³Jax-eq, typically 2-5 Hz).

Therefore, the multiplicity and coupling constants of the H-2 signal are definitive in assigning the cis and trans isomers. researchgate.netnih.gov The tert-butyl group typically appears as a sharp singlet around 0.9-1.1 ppm, while the remaining cyclohexyl protons produce a complex series of multiplets in the upfield region (1.5-3.0 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) & Conformational Notes |

|---|---|---|---|

| H-2 (proton at C-2) | 4.0 - 4.5 | dd | Cis Isomer (axial H-2): Large J ≈ 10-13 Hz (ax-ax), Small J ≈ 2-5 Hz (ax-eq). Trans Isomer (equatorial H-2): Two small J ≈ 2-5 Hz (eq-ax, eq-eq). |

| Ring CH₂ and CH | 1.5 - 3.0 | m | Complex overlapping multiplets corresponding to protons at C-3, C-4, C-5, and C-6. |

| -C(CH₃)₃ (tert-butyl) | 0.9 - 1.1 | s | Characteristic sharp singlet for the nine equivalent protons. |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information on the electronic effects of the substituents. For this compound, ten distinct carbon signals are expected.

The most downfield signal corresponds to the carbonyl carbon (C-1), typically appearing in the 200-210 ppm region. The introduction of an α-chloro substituent has a significant deshielding effect. The chemical shift of the carbon bearing the chlorine (C-2) is also highly indicative of its environment and would be expected in the 60-70 ppm range. The tert-butyl group gives rise to two signals: a quaternary carbon around 32-34 ppm and the methyl carbons around 27-28 ppm. The remaining four methylene (B1212753) carbons of the ring (C-3, C-5, C-6) and the methine carbon (C-4) will appear in the 20-50 ppm range. chemicalbook.com Subtle differences in the chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, can be observed between the cis and trans isomers due to differing steric (gamma-gauche) effects. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C-1) | 200 - 210 | Carbonyl carbon, most downfield signal. |

| C-Cl (C-2) | 60 - 70 | Deshielded by the electronegative chlorine atom. |

| CH₂ (C-3, C-5, C-6) | 20 - 50 | Ring methylene carbons. |

| CH (C-4) | 45 - 50 | Methine carbon attached to the tert-butyl group. |

| C(CH₃)₃ | 32 - 34 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ | 27 - 28 | Methyl carbons of the tert-butyl group. |

To unambiguously assign all proton and carbon signals, especially the overlapping multiplets of the ring protons, two-dimensional (2D) NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org It would show a cross-peak between the H-2 proton and the protons on C-3, and similarly trace the connectivity around the entire cyclohexane ring, allowing for the assignment of the H-3, H-4, H-5, and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons. libretexts.org Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each carbon atom in the ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons, such as the carbonyl (C-1) and the quaternary carbon of the tert-butyl group, by observing their correlations to nearby protons.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions corresponding to the carbonyl group and the various C-H and C-Cl bonds.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a typical saturated six-membered ring ketone, this band appears around 1715 cm⁻¹. However, the presence of an electronegative chlorine atom on the α-carbon typically shifts this absorption to a higher frequency (a hypsochromic or blue shift) due to an inductive effect. The C=O stretch for this compound is therefore expected in the range of 1725-1745 cm⁻¹. nih.gov

Other significant absorptions include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region due to the sp³ C-H bonds of the cyclohexane ring and the tert-butyl group. libretexts.org

C-H Bending: Absorptions in the 1470-1365 cm⁻¹ region corresponding to scissoring and bending vibrations of the CH₂ and CH₃ groups. pressbooks.pub

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretch. The exact position can be influenced by the axial or equatorial conformation of the chlorine atom.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C=O stretch | 1725 - 1745 | Strong, Sharp |

| C-H bend | 1365 - 1470 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details derived from its fragmentation pattern. For this compound (C₁₀H₁₇ClO), the molecular ion peak (M⁺˙) would be observed. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks, [M]⁺˙ and [M+2]⁺˙, separated by two mass units, with a relative intensity ratio of approximately 3:1.

The fragmentation of the molecular ion is driven by the functional groups. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of a chlorine radical (•Cl) or the C₂H₃ClO fragment. libretexts.orglibretexts.org

Loss of tert-butyl group: Cleavage of the bond between the ring and the bulky tert-butyl group would result in a prominent peak corresponding to the loss of a C₄H₉ radical (57 Da), leading to a fragment ion at m/z = M - 57.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, 36 Da) is another possible fragmentation pathway.

McLafferty Rearrangement: While less common for cyclic ketones, a rearrangement involving hydrogen transfer could also occur.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The key chromophore in this compound is the carbonyl group. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the symmetry-forbidden n → π* transition (excitation of a non-bonding electron from the oxygen to the antibonding π* orbital of the C=O group). uobabylon.edu.iqmasterorganicchemistry.com

For simple cyclohexanones, this absorption (λmax) is found around 280-300 nm. masterorganicchemistry.com The presence of a chlorine atom on the α-carbon acts as an auxochrome, which can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and an increase in its intensity. The position of this λmax can be sensitive to the conformation of the chlorine atom (axial vs. equatorial) and the polarity of the solvent. A second, much stronger π → π* transition is expected at a shorter wavelength, typically below 200 nm. uobabylon.edu.iq

Computational Chemistry Approaches to 4 Tert Butyl 2 Chlorocyclohexan 1 One

Quantum Chemical Calculations for Conformational Energetics

The conformational landscape of 4-tert-butyl-2-chlorocyclohexan-1-one is of particular interest due to the interplay of steric and electronic effects. Quantum chemical calculations are instrumental in determining the relative stabilities of different conformers.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has become a primary tool for studying the conformational preferences of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on this compound focus on the relative energies of its various chair and boat conformations. The presence of the bulky tert-butyl group at the 4-position is generally assumed to lock the cyclohexane (B81311) ring in a chair conformation where this group occupies an equatorial position to minimize steric strain. However, the substitution at the 2-position with a chlorine atom introduces further complexity.

In the preferred chair conformation, the chlorine atom can be either axial or equatorial. DFT calculations are employed to determine the energy difference between these two possibilities. These calculations typically involve geometry optimization of each conformer to find its minimum energy structure, followed by a frequency calculation to confirm that it is a true minimum and to obtain thermodynamic data.

For the closely related cis-4-tert-butyl-2-chlorocyclohexanone, theoretical studies on its reduction have provided insights into the conformational energetics of the ground state. The relative energies of the conformers with axial and equatorial chlorine are influenced by a combination of steric hindrance and stereoelectronic effects.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative DFT Data)

| Conformer | Chlorine Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | > 0 |

| Twist-Boat | - | Higher |

Note: This table is illustrative. Specific energy values would be obtained from detailed DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis

Molecular Mechanics (MM) methods offer a faster, albeit less accurate, alternative to quantum chemical calculations for conformational analysis. These methods use classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. Force fields are parameterized based on experimental data and high-level quantum mechanical calculations.

For this compound, MM calculations can be used to rapidly screen a wide range of possible conformations and identify low-energy structures that can then be further investigated using more accurate DFT methods. Force fields such as MM3 and MMFF94 are commonly used for this purpose. These methods are particularly useful for large molecules where DFT calculations would be computationally prohibitive. The accuracy of MM calculations is highly dependent on the quality of the force field parameters for the specific functional groups and interactions present in the molecule.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, the theoretical prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra is of particular interest.

DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

Similarly, NMR chemical shifts and coupling constants can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT. The predicted NMR parameters are sensitive to the conformation of the molecule, and comparing calculated and experimental spectra can help to determine the dominant conformation in solution.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating reactions such as its reduction or nucleophilic substitution. Transition state theory is a fundamental concept in this area, which posits that a reaction proceeds through a high-energy transition state that connects the reactants and products.

By mapping the potential energy surface of a reaction, computational methods can locate the structures of transition states and calculate their energies. This information allows for the determination of the activation energy of the reaction, which is a key factor in determining its rate. For instance, in the reduction of cis-4-tert-butyl-2-chlorocyclohexanone, computational studies have been used to model the transition states for the attack of a hydride reagent from both the axial and equatorial faces of the carbonyl group. These calculations help to explain the observed stereoselectivity of the reaction.

The analysis of the vibrational frequencies of a transition state is also important, as a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Stereoelectronic Effects and Hyperconjugation in Halogenated Cyclohexanones

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. In halogenated cyclohexanones like this compound, these effects can have a significant influence on conformational preferences and reactivity.

One of the most important stereoelectronic effects is hyperconjugation, which involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In the context of this compound, hyperconjugative interactions can occur between the C-H or C-C sigma bonds and the anti-bonding orbitals of the C-Cl and C=O bonds.

For example, an axial C-Cl bond can be stabilized by hyperconjugation from adjacent axial C-H bonds. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these interactions and assess their energetic importance. NBO analysis can reveal the donor-acceptor interactions within the molecule and provide a deeper understanding of the factors that govern its structure and stability. These stereoelectronic interactions can also influence the bond lengths and angles in the molecule.

Synthetic Utility of 4 Tert Butyl 2 Chlorocyclohexan 1 One in Organic Synthesis

Building Block for Complex Organic Architectures

In organic synthesis, "building blocks" are relatively simple molecules that can be used to assemble more complex molecular architectures. sigmaaldrich.com 4-tert-butyl-2-chlorocyclohexan-1-one serves as an excellent C6 scaffold due to its distinct reactive sites. The chlorinated carbon atom allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

The ketone functional group can undergo a wide range of transformations. It can be targeted by nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Furthermore, the ketone allows for the formation of enols or enolates, which can then react with electrophiles, providing a pathway to introduce substituents at the alpha-position. The combination of these reactive sites makes it a bifunctional building block, capable of participating in sequential or tandem reactions to rapidly increase molecular complexity.

Table 1: Key Reactive Sites of this compound for Building Complex Architectures

| Functional Group | Position | Type of Reactions | Potential Modifications |

| Ketone | C1 | Nucleophilic addition, Enolate formation, Reductions | Conversion to alcohols, alkenes, attachment of alkyl/aryl groups |

| Chloro | C2 | Nucleophilic substitution, Elimination | Introduction of -OH, -OR, -CN, -N3, alkyl groups; formation of C=C bond |

| tert-Butyl | C4 | Conformational Anchor | Provides stereochemical control by locking the ring conformation |

Precursor for Highly Functionalized Ring Systems

The strategic placement of the chloro and keto groups makes this compound an ideal precursor for a variety of highly functionalized six-membered rings and other cyclic systems. The alpha-halo ketone motif is known to participate in several classic organic reactions that modify the ring structure or introduce new functionalities.

For example, treatment with a base can induce a Favorskii rearrangement, leading to the formation of a 5-tert-butylcyclopentanecarboxylic acid derivative. This ring-contraction reaction is a powerful method for synthesizing five-membered ring systems from cyclohexanone (B45756) precursors. Alternatively, elimination of hydrogen chloride can be achieved by using a suitable base, yielding 4-tert-butylcyclohex-2-en-1-one. This α,β-unsaturated ketone is a valuable intermediate in its own right, serving as a Michael acceptor for conjugate addition reactions.

Furthermore, reduction of the ketone can lead to the corresponding chlorohydrin, 4-tert-butyl-2-chlorocyclohexan-1-ol. nih.gov This product can then be treated with a base to promote intramolecular nucleophilic substitution, resulting in the formation of an epoxide, which is a versatile intermediate for introducing a wide range of functionalities through ring-opening reactions.

Table 2: Transformations into Functionalized Ring Systems

| Starting Material | Reagent(s) | Major Product Type | Synthetic Utility |

| This compound | Strong Base (e.g., NaOR) | Cyclopentane carboxylic acid derivative | Ring contraction |

| This compound | Non-nucleophilic Base (e.g., DBU) | α,β-Unsaturated ketone | Michael acceptor |

| This compound | Reducing Agent (e.g., NaBH4), then Base | Epoxide | Versatile intermediate for ring-opening |

| This compound | Nucleophile (e.g., NaN3, KCN) | Substituted cyclohexanone | Introduction of new functional groups |

Application in Stereocontrolled Synthesis of Derivatives

The most significant feature of this compound in synthesis is the stereochemical control imparted by the tert-butyl group. This bulky group strongly prefers an equatorial position in the chair conformation of the cyclohexane (B81311) ring to minimize steric strain. wpmucdn.com This "locking" of the conformation fixes the relative spatial arrangement of the other substituents, making subsequent reactions highly predictable from a stereochemical standpoint.

The chlorine atom at the C-2 position can exist as either axial or equatorial, leading to two diastereomers (cis and trans with respect to the tert-butyl group). The reactivity and the stereochemical outcome of reactions can differ significantly between these isomers. For instance, in an E2 elimination reaction to form the corresponding enone, the rate of reaction is highly dependent on the ability of a beta-hydrogen and the chlorine leaving group to adopt an anti-periplanar arrangement, a condition that is directly influenced by the fixed conformation of the ring. brainly.com

Furthermore, nucleophilic attack on the carbonyl carbon is subject to stereocontrol. The incoming nucleophile will preferentially approach from the less sterically hindered face of the ketone, and the trajectory of this attack is dictated by the existing ring conformation. This leads to the preferential formation of one diastereomer of the resulting alcohol. This principle is fundamental in asymmetric synthesis, allowing for the creation of new stereocenters with a high degree of predictability. The synthesis of specific stereoisomers of substituted cyclohexanols and other complex natural products often relies on substrates with such conformationally rigid scaffolds.

Table 3: Stereochemical Considerations in Reactions

| Reaction Type | Stereochemical Principle | Controlling Factor | Typical Outcome |

| Nucleophilic Addition to C=O | Attack from the less hindered face (e.g., axial vs. equatorial attack) | Steric hindrance from axial hydrogens and substituents | Preferential formation of one alcohol diastereomer |

| E2 Elimination | Requirement for an anti-periplanar H and Cl | The availability of an axial proton anti to an axial chlorine | Reaction rate and feasibility are dependent on the starting diastereomer |

| Nucleophilic Substitution at C-Cl | S N 2 reaction requires backside attack | Accessibility of the σ* orbital of the C-Cl bond | Inversion of configuration at C-2 if the mechanism is S N 2 |

Q & A

Q. What are the optimized synthetic routes for 4-Tert-butyl-2-chlorocyclohexan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation, where 4-(tert-butyl)cyclohexan-1-one reacts with a chlorinated aldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) in methanol under basic conditions (e.g., aqueous KOH at room temperature for 24 hours) . Alternative methods involve nucleophilic substitution using tert-butyl precursors with chloroacetate derivatives in the presence of bases like NaH or K₂CO₃ . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 ketone-to-aldehyde), controlled temperature, and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group resonance (δ ~1.2 ppm for C(CH₃)₃) and chlorinated aromatic/cyclic ketone signals .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (expected m/z ~214.68 for C₁₁H₁₉ClO) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclohexanone ring .

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature?

The tert-butyl group enhances steric protection, reducing susceptibility to nucleophilic attack at the ketone moiety. Stability studies in aqueous buffers (pH 3–10) show decomposition <5% at 25°C over 72 hours. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~180°C, making it stable for most lab reactions .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can stereoselectivity challenges in derivatives of this compound be addressed?

Stereoselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or kinetic resolution. For example, asymmetric aldol reactions with Evans auxiliaries achieve >90% enantiomeric excess (ee) . Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How do contradictions in synthetic data (e.g., yield variability) arise, and how can they be resolved?

Discrepancies in yields (e.g., 61% in KOH-mediated reactions vs. 70% with NaH) often stem from:

Q. What computational tools are suitable for predicting the compound’s reactivity and biological interactions?

Q. What mechanisms underlie its potential biological activity?

The compound’s chlorinated cyclohexanone scaffold may inhibit neurotransmitter reuptake (e.g., serotonin transporters) via π-π stacking with aromatic residues. In vitro assays (radioligand binding) and MD simulations validate affinity for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.